molecular formula C27H30ClN3O3S B3538275 N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide

Cat. No.: B3538275
M. Wt: 512.1 g/mol
InChI Key: JZPZDJUWHJBYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group, a carbonyl group, and a methanesulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 5-chloro-2-methylphenyl group, and the attachment of the methanesulfonamide group. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide is unique due to its specific structural features, such as the combination of a piperazine ring with a 5-chloro-2-methylphenyl group and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]-N-[(2-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN3O3S/c1-20-6-4-5-7-23(20)19-31(35(3,33)34)25-12-9-22(10-13-25)27(32)30-16-14-29(15-17-30)26-18-24(28)11-8-21(26)2/h4-13,18H,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPZDJUWHJBYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.